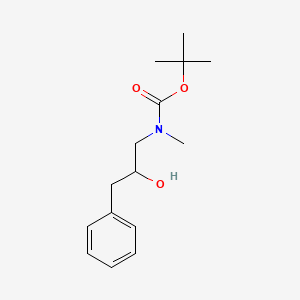
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring, an amino group, and a cyclopropyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 4-bromo-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.
Formation of the Propanamide Backbone: The final step involves coupling the pyrazole and cyclopropyl intermediates with a suitable amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Derivatives: Products with different functional groups replacing the bromo group.
Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to new functional groups or structural changes.
Coupled Products: More complex molecules formed through coupling reactions, expanding the compound’s utility in synthesis.
科学的研究の応用
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Investigated for its properties in the development of new materials, such as polymers or nanomaterials.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
作用機序
The mechanism of action of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide depends on its specific application:
Molecular Targets: It may target enzymes, receptors, or other proteins, binding to active sites or allosteric sites to modulate their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its interaction with cellular components.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Similar structure with a chloro group instead of a bromo group.
2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Contains a methyl group on the pyrazole ring.
2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Features a nitro group on the pyrazole ring.
Uniqueness
2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the bromo group, which can participate in specific reactions, such as halogen bonding or substitution, offering distinct reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
分子式 |
C9H13BrN4O |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanamide |
InChI |
InChI=1S/C9H13BrN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15) |
InChIキー |
PGDJLBJWDOSDGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CN2C=C(C=N2)Br)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


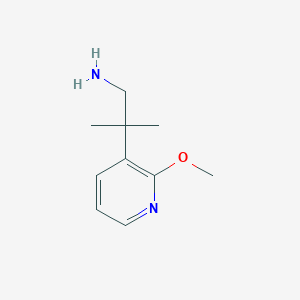
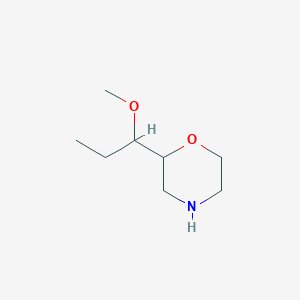
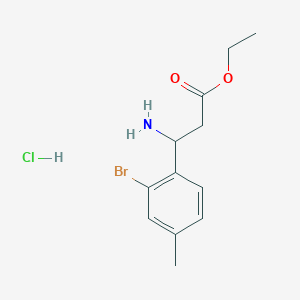
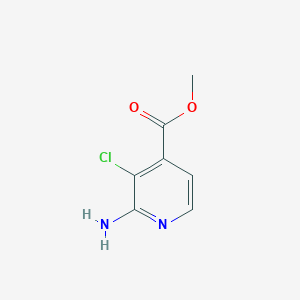
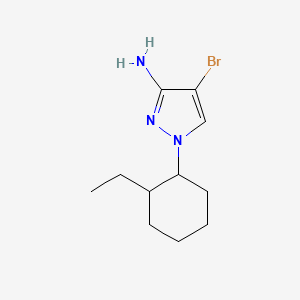
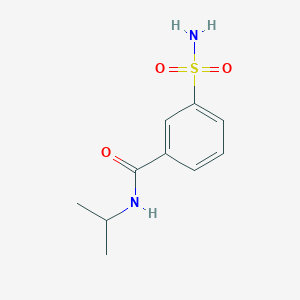
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)

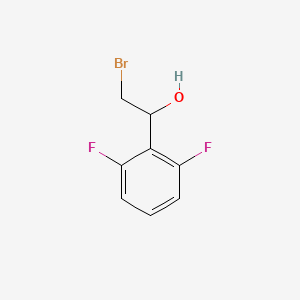
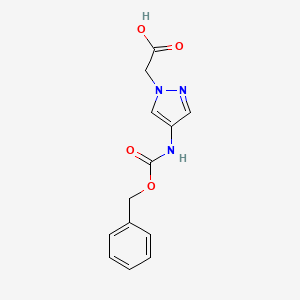
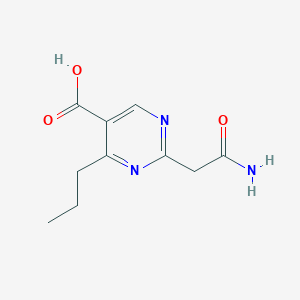
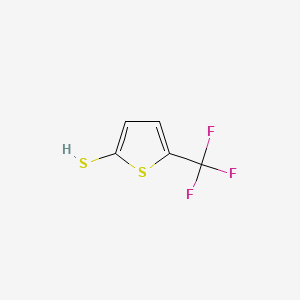
![7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)
